3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde
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Overview
Description
3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde is a chemical compound with the molecular formula C13H13NO3 It is characterized by the presence of a benzaldehyde group attached to a 3,5-dimethylisoxazole moiety through a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde typically involves the reaction of 3,5-dimethylisoxazole with a suitable benzaldehyde derivative. One common method includes the use of 3,5-dimethyl-4-nitroisoxazole, which is reduced to 3,5-dimethyl-4-isoxazolamine. This intermediate is then reacted with a benzaldehyde derivative under appropriate conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.
Reduction: 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a BRD4 inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde involves its interaction with specific molecular targets. For example, as a BRD4 inhibitor, it binds to the bromodomain of BRD4, preventing the interaction with acetylated histones and thereby modulating gene expression . This can lead to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methoxybenzaldehyde: Similar structure with an additional methoxy group on the benzene ring.
3-[(3,5-Dimethylisoxazol-4-yl)methyl]-4-methoxybenzaldehyde: Similar structure with a methoxy group on the benzene ring.
Uniqueness
3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its ability to act as a BRD4 inhibitor makes it particularly valuable in cancer research .
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-13(10(2)17-14-9)8-16-12-5-3-4-11(6-12)7-15/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHSPYJAXOUORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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